molecular formula C8H6LiN3O2 B6284587 lithium(1+) ion 2-(2H-1,2,3-benzotriazol-2-yl)acetate CAS No. 2138039-99-1

lithium(1+) ion 2-(2H-1,2,3-benzotriazol-2-yl)acetate

Cat. No.: B6284587
CAS No.: 2138039-99-1
M. Wt: 183.1
InChI Key:
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Description

Lithium(1+) ion 2-(2H-1,2,3-benzotriazol-2-yl)acetate is a compound that combines the properties of lithium ions and benzotriazole derivatives. Benzotriazole is known for its stability and ability to act as a corrosion inhibitor, while lithium ions are widely used in various applications, including batteries and psychiatric medications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 2-(2H-1,2,3-benzotriazol-2-yl)acetate typically involves the reaction of benzotriazole derivatives with lithium salts. One common method involves the reaction of 2-(2H-1,2,3-benzotriazol-2-yl)acetic acid with lithium hydroxide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-(2H-1,2,3-benzotriazol-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The benzotriazole moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the benzotriazole ring, potentially altering its properties.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzotriazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzotriazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups onto the benzotriazole ring .

Scientific Research Applications

Lithium(1+) ion 2-(2H-1,2,3-benzotriazol-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound’s stability and reactivity make it useful in biochemical studies, including enzyme inhibition and protein modification.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its anti-corrosion properties in medical devices.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its ability to enhance stability and resistance to degradation

Mechanism of Action

The mechanism of action of lithium(1+) ion 2-(2H-1,2,3-benzotriazol-2-yl)acetate involves its interaction with molecular targets such as enzymes and proteins. The benzotriazole moiety can inhibit enzyme activity by binding to the active site, while the lithium ion can modulate various biochemical pathways. These interactions can lead to changes in cellular processes, including signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    Lithium(1+) ion 2-(4,5,6,7-tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetate: Similar in structure but with additional hydrogen atoms on the benzotriazole ring.

    2-(2H-1,2,3-benzotriazol-2-yl)acetic acid: The parent compound without the lithium ion.

Uniqueness

Lithium(1+) ion 2-(2H-1,2,3-benzotriazol-2-yl)acetate is unique due to the combination of lithium’s properties with the stability and reactivity of benzotriazole. This dual functionality makes it particularly valuable in applications requiring both stability and reactivity, such as in advanced materials and pharmaceuticals .

Properties

CAS No.

2138039-99-1

Molecular Formula

C8H6LiN3O2

Molecular Weight

183.1

Purity

0

Origin of Product

United States

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